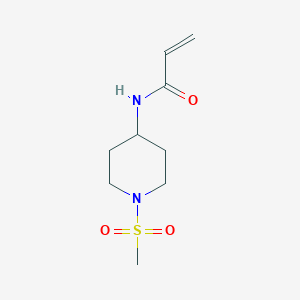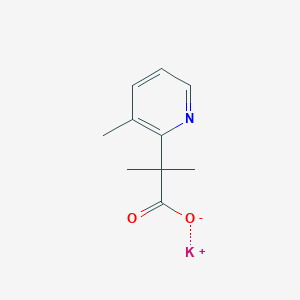
N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Applications De Recherche Scientifique
Synthesis of Enamides
Enamides: are valuable intermediates in organic synthesis due to their versatility in various chemical reactions. A novel one-step N-dehydrogenation of amides to enamides has been reported, employing LiHMDS and triflic anhydride . This method is characterized by its simplicity and broad substrate scope, making it a significant advancement in the synthesis of enamides.
Development of COMT Inhibitors
The compound has been used in the synthesis of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor . COMT inhibitors like Entacapone are crucial in the treatment of Parkinson’s disease as they increase the bioavailability of L-DOPA, a key therapeutic agent.
Molecular Interaction Studies
Ultrasonic studies: have been conducted to understand the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol at various temperatures . These studies are essential for determining the physicochemical properties and potential applications of the compound in different solvents.
Antimicrobial and Antiviral Research
Preliminary studies suggest that derivatives of Entacapone, which is synthesized from N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide, show activity against tuberculosis (TB) and dengue . This opens up possibilities for the compound’s use in antimicrobial and antiviral research.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-4-6-11(7-5-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXHMUEDLOZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)

methanone](/img/structure/B2933573.png)
![3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2933574.png)
![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)


![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)
